molecular formula C10H7NO3S B8555902 2-phenoxy-1,3-thiazole-4-carboxylic acid

2-phenoxy-1,3-thiazole-4-carboxylic acid

Cat. No.: B8555902
M. Wt: 221.23 g/mol
InChI Key: CRQKPFPOZVYWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a phenoxy group and a carboxylic acid group. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole with phenol derivatives under specific conditions. One common method includes the use of dry dichloromethane and lutidine as solvents, along with coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-phenoxy-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-1,3-thiazole-4-carboxylic acid is unique due to the presence of the phenoxy group, which can enhance its solubility and reactivity compared to other thiazole derivatives. This structural feature also contributes to its distinct biological and chemical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

2-phenoxy-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO3S/c12-9(13)8-6-15-10(11-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

CRQKPFPOZVYWET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CS2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-phenoxythiazole-4-carboxylate (0.17 g, 0.68 mmol) and LiOH monohydrate (0.14 g, 3.40 mmol) in 2 mL of MeOH, 2 mL of H2O, and 2 mL of THF was stirred at RT overnight, the solvents were removed in vacuo and the residue was diluted with water. The aqueous mixture was acidified with 1N HCl (aq) to pH=1−2, then extracted with EtOAc, the combined organic portions were washed with brine, dried over MgSO4, filtered, removal of the solvents in vacuo yielded the title compound as a white solid. EI-MS =222.4 (M+H)+. Calc'd for C10H7NO3S: 221.01.
Name
ethyl 2-phenoxythiazole-4-carboxylate
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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